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Compound of Interest

Compound Name: Boc-D-tyr(ME)-OH

Cat. No.: B558434 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
N-α-tert-Butoxycarbonyl-O-methyl-D-tyrosine, commonly abbreviated as Boc-D-Tyr(Me)-OH, is

a non-natural, protected amino acid derivative that serves as a critical building block in the field

of peptide chemistry and drug discovery.[1] Its unique structural features—the D-stereoisomer

configuration, the acid-labile Boc protecting group on the amine, and the stable methyl ether

protecting group on the phenolic side chain—make it an invaluable tool for designing

peptidomimetics.[1]

Peptidomimetics are compounds designed to mimic the structure and function of natural

peptides but with improved pharmacological properties, such as enhanced metabolic stability,

increased bioavailability, and greater receptor selectivity.[2] The incorporation of Boc-D-
Tyr(Me)-OH into a peptide sequence can confer resistance to enzymatic degradation, modulate

receptor binding affinity, and fine-tune the conformational properties of the resulting molecule.

[1][3] These application notes provide an overview of its properties, applications in

peptidomimetic design, and detailed protocols for its use in solid-phase peptide synthesis

(SPPS).

Physicochemical and Structural Data
The properties of Boc-D-Tyr(Me)-OH make it highly suitable for standard peptide synthesis

workflows. All quantitative data is summarized in the table below for easy reference.
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Property Value Reference

IUPAC Name

(2R)-2-[(tert-

butoxycarbonyl)amino]-3-(4-

methoxyphenyl)propanoic acid

CAS Number 68856-96-2

Molecular Formula C₁₅H₂₁NO₅

Molecular Weight 295.33 g/mol

Appearance White to off-white powder/solid

Purity ≥97%

Storage Temperature 4°C

Solubility Soluble in DMSO and DMF

Applications in Peptidomimetic Design
The strategic incorporation of Boc-D-Tyr(Me)-OH is a key technique for overcoming the

limitations of natural peptide therapeutics. Its value stems from three core features:

D-Configuration: Natural proteases are highly specific for L-amino acids. Introducing a D-

amino acid like D-tyrosine significantly increases the peptide's resistance to enzymatic

degradation, thereby extending its in vivo half-life.

O-Methyl Protection: The methyl ether on the tyrosine side chain is a robust protecting group

that is stable under the acidic conditions used to remove the Boc group during synthesis.

This prevents unwanted side reactions at the phenolic hydroxyl group. Functionally, this

modification can also alter hydrogen bonding capacity and steric interactions at the receptor

binding site, potentially enhancing affinity and selectivity.

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the

main strategies for solid-phase peptide synthesis (Boc-SPPS). It provides stable protection

for the α-amino group but can be cleanly removed with moderate acid (e.g., trifluoroacetic

acid, TFA), allowing for the stepwise elongation of the peptide chain.
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The logical workflow for using this compound in peptidomimetic design involves identifying a

lead peptide, strategically substituting an L-amino acid with Boc-D-Tyr(Me)-OH, synthesizing

the new analog, and evaluating its biological activity.
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Caption: Workflow for peptidomimetic development using Boc-D-Tyr(Me)-OH.
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Context: Interaction with Signaling Pathways
Peptidomimetics developed using building blocks like Boc-D-Tyr(Me)-OH often target cell

surface receptors, such as G-protein coupled receptors (GPCRs). For instance, modified

tyrosine residues are critical components of opioid peptides that target μ (mu) and δ (delta)

opioid receptors. The diagram below illustrates a generalized GPCR signaling cascade that

such a peptidomimetic could modulate.
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Caption: Generalized GPCR signaling pathway targeted by peptidomimetics.
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Experimental Protocols
Protocol 1: Incorporation of Boc-D-Tyr(Me)-OH via Boc
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single cycle for adding a Boc-D-Tyr(Me)-OH residue to a growing

peptide chain on a solid support resin (e.g., Merrifield resin).

Materials:

Peptide-resin (with a free N-terminal amino group)

Boc-D-Tyr(Me)-OH

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Diisopropylethylamine (DIEA)

Coupling reagent (e.g., HBTU, DIC)

N,N-Dimethylformamide (DMF)

Scavengers (e.g., dithiothreitol, if required)

Procedure:

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

Boc Deprotection:

Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.

Drain the solution.

Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal

of the previous Boc group.
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Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.

Neutralization:

Treat the resin with a 5-10% solution of DIEA in DMF for 2-5 minutes to neutralize the TFA

salt of the N-terminal amine.

Wash the resin with DMF (3x) to remove excess base.

Amino Acid Coupling:

In a separate vessel, dissolve Boc-D-Tyr(Me)-OH (3 equivalents relative to resin loading)

and a coupling reagent like HBTU (3 eq.) in DMF.

Add DIEA (6 eq.) to activate the carboxylic acid. Allow the mixture to pre-activate for 5-10

minutes.

Add the activated amino acid solution to the neutralized peptide-resin.

Agitate the reaction vessel for 1-2 hours at room temperature.

Optional: Monitor coupling completion with a qualitative test (e.g., Kaiser test).

Washing:

Drain the coupling solution.

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and

byproducts.

Cycle Repetition: The resulting peptide-resin, now one residue longer, is ready for the next

deprotection and coupling cycle.
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Caption: The Boc-SPPS cycle for incorporating a single amino acid residue.
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Protocol 2: General Procedure for Boc Protection of an
Amino Acid
This protocol is adapted from the synthesis of Boc-D-Tyr-OH and can be used as a general

method for protecting the α-amino group of an amino acid like D-tyrosine methyl ether.

Materials:

D-Tyrosine methyl ether

Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

Solvent (e.g., Dichloromethane, Dioxane/Water mixture)

Base (e.g., Triethylamine, NaHCO₃)

0.5 M HCl (for workup)

Saturated NaCl solution (Brine)

Anhydrous sodium sulfate or magnesium sulfate

Petroleum ether or hexane (for recrystallization)

Procedure:

Reaction Setup:

Dissolve the starting amino acid (1 eq.) and a base like triethylamine (1.3 eq.) in

dichloromethane. Alternatively, use a base like K₂CO₃ in a dioxane/water mixture.

Cool the solution in an ice bath.

Addition of Boc Anhydride:

Slowly add Boc anhydride (1.1 eq.) to the cooled solution while stirring.
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After the addition is complete, allow the mixture to warm to room temperature and

continue stirring for 12 hours or overnight.

Workup:

Filter the reaction mixture if any solids have formed.

Transfer the solution to a separatory funnel.

Wash the organic phase sequentially with 0.5 M dilute HCl, water, and finally with

saturated brine.

Isolation and Purification:

Dry the organic phase over anhydrous sodium sulfate.

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the

crude product.

Purify the crude product by recrystallization from a solvent system like petroleum ether to

yield the pure Boc-protected amino acid.

Expected Results and Data Analysis
After synthesis, the peptidomimetic should be purified by High-Performance Liquid

Chromatography (HPLC) and its identity confirmed by mass spectrometry. The biological

activity can then be compared to the original lead peptide. Researchers should populate a table

with their own experimental data to compare efficacy.

Template for Comparative Biological Data:

Compound
Receptor Binding
Affinity (Ki, nM)

Functional Assay
(IC₅₀ or EC₅₀, nM)

In Vitro Stability (t₁/
₂, min)

Lead Peptide (L-

isomer)
Experimental Value Experimental Value Experimental Value

Peptidomimetic (with

D-Tyr(Me))
Experimental Value Experimental Value Experimental Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Boc-D-tyr(ME)-OH | 68856-96-2 | Benchchem [benchchem.com]

2. upcommons.upc.edu [upcommons.upc.edu]

3. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Application Notes: Boc-D-Tyr(Me)-OH for
Peptidomimetic Design and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558434#boc-d-tyr-me-oh-for-peptidomimetic-design-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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